molecular formula C13H17NO3 B379907 methyl2-(pentanoylamino)benzoate

methyl2-(pentanoylamino)benzoate

Cat. No.: B379907
M. Wt: 235.28g/mol
InChI Key: OJQBRWWDOVNDPP-UHFFFAOYSA-N
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Description

methyl2-(pentanoylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to the benzoic acid moiety, along with a valerylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl2-(pentanoylamino)benzoate typically involves the esterification of 2-aminobenzoic acid with valeryl chloride, followed by methylation. The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as catalysts. The process can be summarized as follows:

    Esterification: 2-aminobenzoic acid reacts with valeryl chloride in the presence of a base such as pyridine to form 2-valerylaminobenzoic acid.

    Methylation: The resulting 2-valerylaminobenzoic acid is then treated with methanol and a strong acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl2-(pentanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted benzoates.

Scientific Research Applications

methyl2-(pentanoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl2-(pentanoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl anthranilate: An ester of anthranilic acid with a fruity grape smell, used as a flavoring agent.

    Methyl 2-formyl benzoate: Known for its pharmacological activities, including antifungal and anticancer properties.

Uniqueness

methyl2-(pentanoylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28g/mol

IUPAC Name

methyl 2-(pentanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

OJQBRWWDOVNDPP-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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